

ATN-224: A Comparative Guide to In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: **ATN-224**

Cat. No.: **B1667433**

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This guide provides a comprehensive comparison of the in vitro and in vivo experimental data for **ATN-224** (Choline Tetrathiomolybdate), a promising anti-cancer agent. By objectively presenting the available data, this document aims to facilitate a deeper understanding of **ATN-224**'s mechanism of action and its translational potential.

Executive Summary

ATN-224 is a second-generation tetrathiomolybdate analogue that acts as a potent copper chelator. Its primary mechanism of action involves the inhibition of superoxide dismutase 1 (SOD1), a copper-dependent enzyme crucial for cellular redox homeostasis.^[1] This inhibition leads to a cascade of downstream effects, including the suppression of angiogenesis and the induction of apoptosis in tumor cells. This guide correlates the findings from cell-based assays with results from animal models and human clinical trials to provide a holistic view of **ATN-224**'s therapeutic profile.

Data Presentation

In Vitro Efficacy of ATN-224

Cell Line	Assay Type	Endpoint	IC50 / EC50	Reference
Human Umbilical Vein Endothelial Cells (HUVEC)	Proliferation Assay	Inhibition of cell growth	$1.4 \pm 0.3 \mu\text{M}$	[2]
Human Umbilical Vein Endothelial Cells (HUVEC)	SOD1 Activity Assay	Inhibition of intracellular SOD1 activity	$17.5 \pm 3.7 \text{ nM}$	[2]
MM.1S (Multiple Myeloma)	Apoptosis Assay	Induction of apoptosis	$\sim 5 \mu\text{M}$	[3]
WEHI7.2 (Lymphoma)	Viability Assay	Decrease in viable cells	$3.17 \pm 0.27 \text{ nM}$	[4]
Hb12 (Lymphoma)	Viability Assay	Decrease in viable cells	$5.84 \pm 0.34 \text{ nM}$	[4]
200R (Lymphoma)	Viability Assay	Decrease in viable cells	$5.25 \pm 0.32 \text{ nM}$	[4]

In Vivo Efficacy of ATN-224

Model	Study Type	Dosage	Key Findings	Reference
Murine Myeloma Model (SCID-hu)	Preclinical	5, 15, 50 mg/kg	Marked inhibition of tumor growth at 15 and 50 mg/kg.	[3]
Matrigel Plug Angiogenesis Assay (Mice)	Preclinical	Not specified	Inhibition of growth factor-driven angiogenesis.	[2]
Advanced Solid Tumors (Humans)	Phase I Clinical Trial	Dose escalation up to 330 mg/day (MTD: 300 mg/day)	>90% reduction in red blood cell SOD1 activity; reduction in serum ceruloplasmin.	[1]
Hormone-Naïve Prostate Cancer (Humans)	Phase II Clinical Trial	30 mg/day and 300 mg/day	Low-dose (30 mg/day) showed biologic activity with improved PSA kinetics.	[3]

Experimental Protocols

In Vitro Cell Proliferation Assay (HUVEC)

- Cell Culture: Human Umbilical Vein Endothelial Cells (HUVEC) are cultured in appropriate media supplemented with growth factors.
- Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of **ATN-224** for a specified duration (e.g., 72 hours).
- Quantification: Cell proliferation is assessed using a standard method such as the MTS assay, which measures mitochondrial activity as an indicator of cell viability.

- Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell growth inhibition against the log of **ATN-224** concentration.

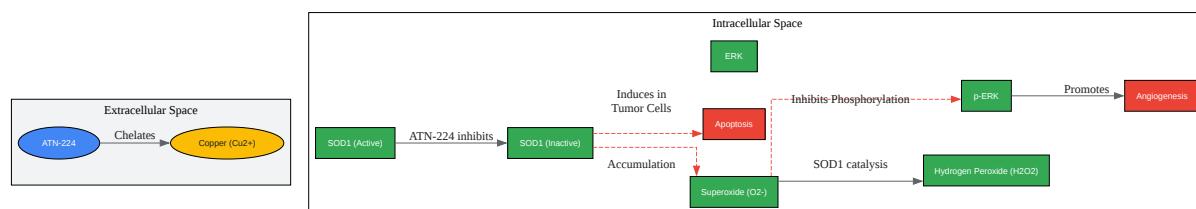
In Vivo Matrigel Plug Angiogenesis Assay

- Preparation: Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF or FGF-2) and the test compound (**ATN-224**) at 4°C.
- Implantation: The Matrigel mixture is subcutaneously injected into mice, where it forms a solid plug at body temperature.
- Angiogenesis Induction: The pro-angiogenic factors within the plug stimulate the infiltration of host endothelial cells and the formation of new blood vessels.
- Analysis: After a set period (e.g., 7-14 days), the Matrigel plugs are excised. The extent of angiogenesis can be quantified by measuring the hemoglobin content of the plug or by immunohistochemical staining for endothelial cell markers like CD31.[5][6]

Phase I Clinical Trial in Advanced Solid Tumors

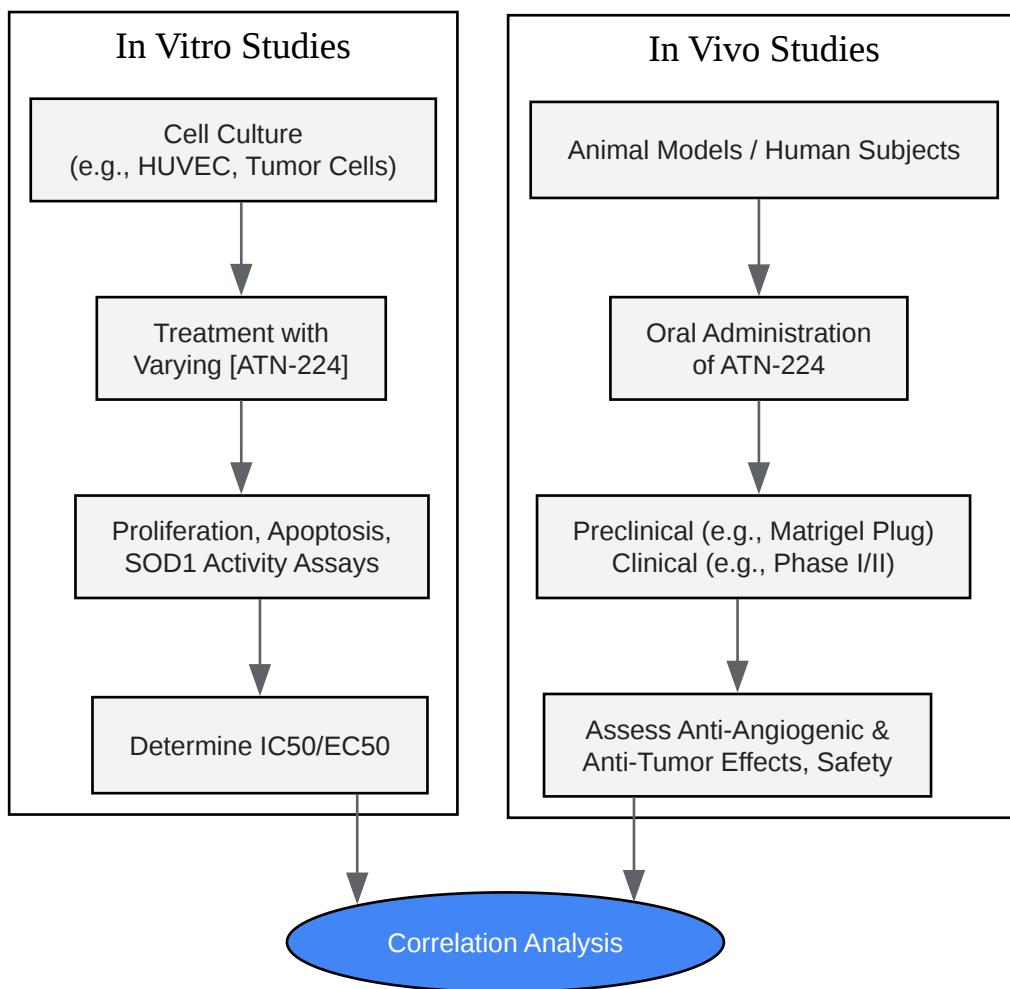
- Patient Population: Patients with advanced solid tumors for whom standard therapy is no longer effective.
- Study Design: A dose-escalation study to determine the maximum tolerated dose (MTD) and the dose-limiting toxicities (DLTs) of orally administered **ATN-224**.
- Dosing Regimen: Patients are enrolled in cohorts and receive escalating doses of **ATN-224** daily until copper depletion is achieved, followed by a maintenance dose.
- Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include pharmacokinetic profiling and preliminary evidence of anti-tumor activity, often assessed through biomarkers such as serum ceruloplasmin and SOD1 activity in red blood cells.[1]

Mandatory Visualization



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ATN-224 Mechanism of Action



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